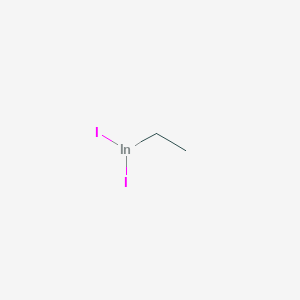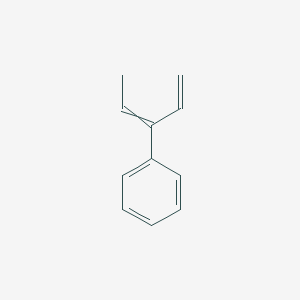
(Penta-1,3-dien-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Penta-1,3-dien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,3-dien-3-yl group. This compound is part of the larger family of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of conjugated double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Penta-1,3-dien-3-yl)benzene typically involves the reaction of benzene with penta-1,3-diene under specific conditions. One common method is the Diels-Alder reaction, where benzene acts as a dienophile and reacts with penta-1,3-diene to form the desired product. This reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more economical and scalable.
Análisis De Reacciones Químicas
Types of Reactions
(Penta-1,3-dien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, LiAlH4
Substitution: Cl2, Br2, HNO3/H2SO4, AlCl3
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Penta-1,3-dien-3-yl)benzene is used as a building block for the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Biology and Medicine
Research has shown that derivatives of this compound exhibit significant biological activities, including antiviral and antibacterial properties . These compounds are being investigated for their potential use in developing new pharmaceuticals and agrochemicals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Penta-1,3-dien-3-yl)benzene and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to bind to viral coat proteins, inhibiting the replication of viruses . The conjugated diene structure allows these compounds to interact with biological macromolecules, disrupting their normal function and leading to antiviral or antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-3-(penta-3,4-dien-1-yl)benzene
- (1E,3E)-1,3-Pentadien-1-ylbenzene
- (1E,3Z)-3-Methyl-1,3-pentadien-1-ylbenzene
Uniqueness
(Penta-1,3-dien-3-yl)benzene is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical and biological applications.
Propiedades
IUPAC Name |
penta-1,3-dien-3-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYMACRPHWJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709450 |
Source


|
| Record name | (Penta-1,3-dien-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37580-41-9 |
Source


|
| Record name | (Penta-1,3-dien-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
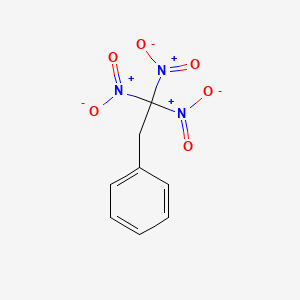
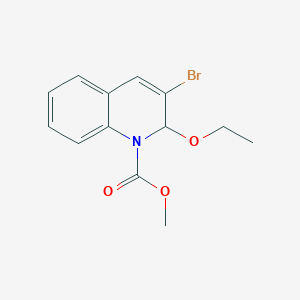

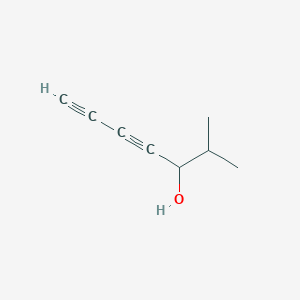
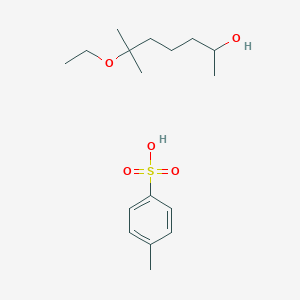
methanone](/img/structure/B14672353.png)

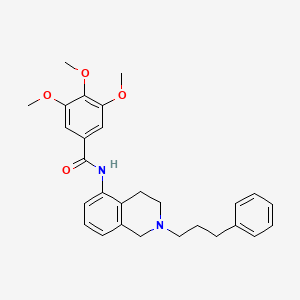
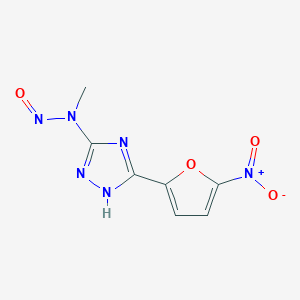
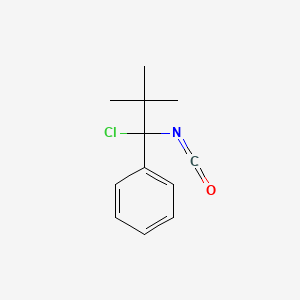
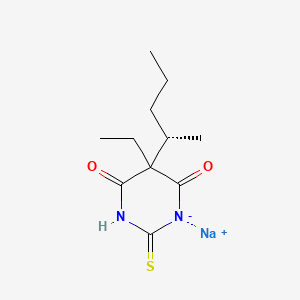
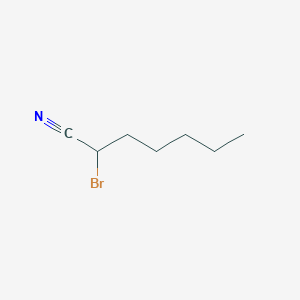
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
